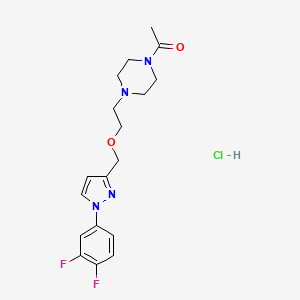

EST64454 hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-[4-[2-[[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F2N4O2.ClH/c1-14(25)23-8-6-22(7-9-23)10-11-26-13-15-4-5-24(21-15)16-2-3-17(19)18(20)12-16;/h2-5,12H,6-11,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZGDOPAALDWAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CCOCC2=NN(C=C2)C3=CC(=C(C=C3)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClF2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

EST64454 Hydrochloride: A Technical Overview of its Mechanism of Action as a Selective σ1 Receptor Antagonist for Pain Management

For Researchers, Scientists, and Drug Development Professionals

Introduction

EST64454 hydrochloride is a novel, orally active, and highly selective sigma-1 (σ1) receptor antagonist under investigation for the treatment of pain.[1] The σ1 receptor, a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a key modulator of nociceptive signaling.[2][3] Antagonism of the σ1 receptor represents a promising therapeutic strategy for various pain states, particularly neuropathic pain, by attenuating the hyperexcitability of pain-transmitting neurons.[4][5] This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and functional consequences.

Core Mechanism of Action: Selective σ1 Receptor Antagonism

The primary mechanism of action of this compound is its potent and selective antagonism of the σ1 receptor.[6] In its resting state, the σ1 receptor is associated with the binding immunoglobulin protein (BiP), an endoplasmic reticulum chaperone.[5] Upon neuronal hyperexcitability, as seen in chronic pain states, the σ1 receptor dissociates from BiP and translocates to modulate the activity of various ion channels and receptors, including the NMDA receptor.[2][7] This modulation typically leads to an amplification of nociceptive signals.

EST64454 binds to the σ1 receptor, preventing this dissociation and translocation, thereby inhibiting the downstream signaling cascades that contribute to central sensitization and pain perception.[4][8] This antagonistic action effectively dampens the exaggerated neuronal responses characteristic of chronic pain.

Quantitative Pharmacological Data

The binding affinity, selectivity, and pharmacokinetic properties of EST64454 have been characterized in several preclinical studies. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity of EST64454 [6]

| Target | Kᵢ (nM) |

| σ1 Receptor | 22 |

| σ2 Receptor | >10,000 |

Table 2: In Vitro ADME & Safety Profile of this compound

| Parameter | Result |

| CYP Inhibition (IC₅₀) | Low potential for inhibition (>100 µM for major isoforms) |

| P-glycoprotein (P-gp) Interaction | Not a substrate; weak inhibitor at high concentrations |

Table 3: Pharmacokinetic Properties of EST64454 in Preclinical Species [6]

| Species | Dose (mg/kg, p.o.) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀-∞ (ng·h/mL) | t₁/₂ (h) |

| Rat (Wistar) | 10 | 771 | 0.5 | 1431 | 3.4 |

| Mouse (CD1) | 10 | 1178 | 0.25 | 2645 | <1 |

Signaling Pathways and Molecular Interactions

The analgesic effect of this compound is mediated through the modulation of key signaling pathways involved in pain processing. By antagonizing the σ1 receptor, EST64454 prevents the potentiation of NMDA receptor activity, a critical step in the development of central sensitization.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

σ1 Receptor Binding Assay

-

Objective: To determine the binding affinity of EST64454 for the human σ1 receptor.

-

Method: Radioligand binding assay using membranes from HEK-293 cells expressing the human σ1 receptor.

-

Radioligand: --INVALID-LINK---pentazocine.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of EST64454.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of EST64454 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Models of Neuropathic Pain

-

Objective: To evaluate the antinociceptive efficacy of EST64454 in animal models of neuropathic pain.

-

Models:

-

Capsaicin-induced secondary hyperalgesia: Intradermal injection of capsaicin into the hind paw of mice induces a state of heightened pain sensitivity in the surrounding area.

-

Partial sciatic nerve ligation (PSNL): Surgical ligation of the sciatic nerve in mice produces long-lasting mechanical allodynia and thermal hyperalgesia, mimicking chronic neuropathic pain.

-

-

Procedure:

-

Baseline pain responses (e.g., paw withdrawal threshold to mechanical stimuli, paw withdrawal latency to thermal stimuli) are measured before and after the induction of the pain model.

-

EST64454 or vehicle is administered orally at various doses.

-

Pain responses are reassessed at different time points after drug administration.

-

-

Data Analysis: The reversal of hyperalgesia or allodynia by EST64454 is quantified and compared to the vehicle-treated group.

Clinical Development Status

As a clinical candidate, this compound has undergone preclinical evaluation. Information regarding the current status of clinical trials is not publicly available at this time. Further investigation into clinical trial registries is required to ascertain the phase and status of human studies.

Conclusion

This compound is a potent and selective σ1 receptor antagonist with a promising preclinical profile for the treatment of pain. Its mechanism of action, centered on the inhibition of σ1 receptor-mediated potentiation of nociceptive signaling, offers a novel therapeutic approach for pain management. The favorable pharmacokinetic and safety data from preclinical studies support its further development as a potential non-opioid analgesic. Future clinical investigations will be crucial in determining the therapeutic efficacy and safety of EST64454 in patient populations.

References

- 1. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms [frontiersin.org]

- 5. Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Function and Profile of EST64454 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

EST64454 hydrochloride is a potent and selective sigma-1 (σ1) receptor antagonist that has been identified as a clinical candidate for the management of pain.[1][2] Its favorable pharmacological and pharmacokinetic properties, including high aqueous solubility and metabolic stability, position it as a promising therapeutic agent. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical data associated with this compound, drawing from available scientific literature.

Core Function and Mechanism of Action

This compound exerts its pharmacological effects through the selective antagonism of the sigma-1 receptor.[1][3] The sigma-1 receptor is a unique ligand-operated chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in modulating intracellular calcium signaling and is involved in a variety of cellular functions. By binding to and inhibiting the sigma-1 receptor, this compound can modulate downstream signaling pathways implicated in pain processing.

Proposed Signaling Pathway

The sigma-1 receptor is involved in a complex signaling network. Under normal physiological conditions, it is associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. Upon stimulation by agonist ligands or in response to cellular stress, the sigma-1 receptor dissociates from BiP and can then interact with various client proteins, including ion channels (such as voltage-gated potassium channels) and other signaling molecules. This interaction modulates neuronal excitability and cellular survival pathways. As an antagonist, this compound likely prevents this dissociation and subsequent interactions, thereby inhibiting the downstream effects of sigma-1 receptor activation that contribute to pain signaling.

Caption: Proposed mechanism of this compound action on the sigma-1 receptor signaling pathway.

Quantitative Pharmacological and Pharmacokinetic Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Binding Affinity and Selectivity

| Target | Ki (nM) | Species | Assay Type | Reference |

| Sigma-1 Receptor | 22 | Human | Radioligand Binding | [3] |

| Sigma-2 Receptor | >10,000 | Guinea Pig | Radioligand Binding | [4] |

Table 2: In Vivo Pharmacokinetic Parameters

| Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | t1/2 (h) | AUC0-∞ (ng·h/mL) | Vss (L/kg) | F (%) | Reference |

| Wistar Rat (male) | 10 | 771 | 3.4 | 1431 | 4.4 | 69 | MedChemExpress |

| CD1 Mouse (male) | 10 | 1178 | <1 | 2645 | 1.2 | 60 | MedChemExpress |

Experimental Protocols

Detailed experimental protocols from the primary literature for this compound were not available at the time of this review. The following are representative protocols for the types of assays used to characterize this compound.

Radioligand Binding Assay (Representative Protocol)

This protocol is a general representation of how the binding affinity of this compound for the sigma-1 receptor would be determined.

-

Membrane Preparation: Membranes from cells expressing the human sigma-1 receptor are prepared by homogenization in a buffered solution, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

-

Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of this compound.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Analgesia Models (Representative Protocols)

This model assesses the ability of a compound to block acute, chemically-induced pain.

-

Acclimation: Male CD-1 mice are acclimated to the testing environment.

-

Compound Administration: this compound or vehicle is administered orally at various doses.

-

Nociceptive Induction: After a predetermined pretreatment time (e.g., 60 minutes), a dilute solution of capsaicin is injected into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately following injection, the cumulative time the animal spends licking or biting the injected paw is recorded for a set period (e.g., 5 minutes).

-

Data Analysis: The reduction in licking/biting time in the compound-treated groups compared to the vehicle group is calculated as a percentage of the maximum possible effect (%MPE).

This model is used to evaluate the efficacy of a compound in a model of chronic neuropathic pain.

-

Surgical Procedure: Under anesthesia, the sciatic nerve of one hind limb is exposed, and a tight ligation is placed around approximately one-third to one-half of the nerve.

-

Post-Operative Recovery: Animals are allowed to recover for a period (e.g., 7-14 days) during which they develop signs of neuropathic pain, such as mechanical allodynia (pain in response to a non-painful stimulus).

-

Baseline Measurement: Mechanical allodynia is assessed using von Frey filaments to determine the paw withdrawal threshold.

-

Compound Administration: this compound or vehicle is administered orally.

-

Post-Dosing Measurement: The paw withdrawal threshold is reassessed at various time points after compound administration.

-

Data Analysis: The increase in paw withdrawal threshold in the compound-treated groups compared to the vehicle group indicates an anti-allodynic effect.

Synthesis and Experimental Workflow

While the primary literature states that EST64454 is produced via a five-step synthesis, the specific details of this process are not publicly available.[1][2] The following diagram illustrates a generalized workflow for the discovery and preclinical evaluation of a compound like EST64454.

Caption: Generalized workflow for the synthesis and preclinical evaluation of this compound.

Conclusion

This compound is a selective sigma-1 receptor antagonist with a promising preclinical profile for the treatment of pain. Its high affinity for the target receptor, selectivity over the sigma-2 receptor, and favorable pharmacokinetic properties in rodents underscore its potential. The compound has demonstrated efficacy in animal models of both acute and chronic pain.[1][2] Further investigation and clinical development are warranted to fully elucidate its therapeutic utility in human pain conditions.

References

- 1. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management | Publicación [silice.csic.es]

- 3. medchemexpress.com [medchemexpress.com]

- 4. EST64454 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

In-Depth Technical Guide: EST64454 Hydrochloride and its Affinity for the Sigma-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of EST64454 hydrochloride, a selective antagonist for the sigma-1 receptor (σ1R). It details the binding affinity, the experimental procedures used for its determination, and the broader context of the sigma-1 receptor's signaling pathways.

Core Data: Sigma-1 Receptor Binding Affinity

This compound has been identified as a selective and orally active antagonist of the sigma-1 receptor.[1][2] Its binding affinity has been quantified, providing a key metric for its potency and selectivity.

| Compound | Target | Binding Affinity (Ki) |

| This compound | Sigma-1 Receptor (σ1R) | 22 nM[1][2] |

Experimental Protocol: Radioligand Binding Assay

The determination of the binding affinity (Ki) of this compound for the sigma-1 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (EST64454) to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the inhibitory constant (Ki) of EST64454 for the sigma-1 receptor.

Materials:

-

Test Compound: this compound

-

Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor agonist.[3][4]

-

Receptor Source: Membranes prepared from HEK293 cells expressing the human sigma-1 receptor or guinea pig liver membranes, which have a high density of sigma-1 receptors.[3][5]

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).[6]

-

Non-specific Binding Control: Haloperidol (10 µM), a compound used to determine the amount of radioligand that binds to non-receptor components.[6]

-

Filtration Apparatus: A multi-well filter plate (e.g., MultiScreenHTS) with glass fiber filters to separate bound from free radioligand.[7]

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue (e.g., guinea pig liver) or cells in an appropriate buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (--INVALID-LINK---pentazocine), and varying concentrations of the unlabeled test compound (this compound).

-

For determining non-specific binding, a separate set of wells will contain the receptor membranes, radioligand, and a high concentration of haloperidol.

-

Incubate the mixture to allow the binding to reach equilibrium (e.g., 120 minutes at 37°C).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through the glass fiber filter plates using a vacuum manifold. This traps the membranes with the bound radioligand on the filter.[7]

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Dry the filter plates and add a scintillation cocktail.[7]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of EST64454.

-

Determine the IC50 value (the concentration of EST64454 that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental process and the biological context, the following diagrams are provided.

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[8][9] It plays a crucial role in cellular signaling and homeostasis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EST64454 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

An In-depth Technical Guide on the Synthesis and Characterization of EST64454 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of EST64454 hydrochloride, a selective and orally active sigma-1 (σ1) receptor antagonist. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical profile of this compound.

Introduction

This compound, with the chemical name 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone hydrochloride, is a potent and selective antagonist of the sigma-1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum. Due to its role in modulating various signaling pathways, the sigma-1 receptor is a significant target for therapeutic intervention in a range of central nervous system disorders, including pain. EST64454 has been identified as a clinical candidate for pain management.[1][2]

Synthesis

The synthesis of EST64454 is reported to be a five-step process suitable for large-scale production.[1][2] While the detailed, step-by-step protocol from the primary literature is not publicly available, the general approach involves the construction of the pyrazole core, followed by ether linkage to a piperazine derivative and subsequent acylation.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₈H₂₃ClF₂N₄O₂ |

| Molecular Weight | 400.85 g/mol |

| CAS Number | 1950569-11-5 |

| Appearance | White to light yellow solid |

| Purity | >98% |

Characterization

The characterization of this compound involves a series of in vitro and in vivo studies to determine its pharmacological activity, pharmacokinetic profile, and safety.

Sigma-1 Receptor Binding Affinity

The primary pharmacological characteristic of EST64454 is its high affinity for the sigma-1 receptor. This is typically determined through a competitive radioligand binding assay.

Quantitative Data: Binding Affinity

| Parameter | Value |

| Kᵢ (Sigma-1 Receptor) | 22 nM |

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity of a test compound for the sigma-1 receptor using a competitive radioligand binding assay with [³H]-(+)-pentazocine.

Materials:

-

HEK293 cells expressing human sigma-1 receptor

-

[³H]-(+)-pentazocine (radioligand)

-

Unlabeled (+)-pentazocine or haloperidol (for non-specific binding)

-

Test compound (EST64454)

-

Assay buffer (e.g., Tris-HCl)

-

96-well plates

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize HEK293 cells expressing the sigma-1 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

The pharmacokinetic profile of EST64454 has been evaluated in rodents, demonstrating good oral bioavailability.

Quantitative Data: Pharmacokinetics

| Species | Dose (p.o.) | Cₘₐₓ (ng/mL) | t₁/₂ (hours) | AUC₀-∞ (ng·h/mL) | Vₛₛ (L/kg) | F (%) |

| Wistar Rats | 10 mg/kg | 771 | 3.4 | 1431 | 4.4 | 69 |

| CD1 Mice | 10 mg/kg | 1178 | <1 | 2645 | 1.2 | 60 |

In Vitro Permeability: Caco-2 Assay

The permeability of EST64454 is assessed using the Caco-2 cell permeability assay, which is a reliable in vitro model for predicting human intestinal absorption.

Experimental Protocol: Caco-2 Permeability Assay

This protocol describes the general method for assessing the bidirectional permeability of a compound across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Culture medium

-

Hanks' Balanced Salt Solution (HBSS)

-

Test compound (EST64454)

-

LC-MS/MS system

Procedure:

-

Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer.

-

Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Permeability Assay (Apical to Basolateral): Add the test compound to the apical side of the monolayer and collect samples from the basolateral side at various time points.

-

Permeability Assay (Basolateral to Apical): Add the test compound to the basolateral side and collect samples from the apical side to assess efflux.

-

Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.

In Vitro Metabolic Stability

The metabolic stability of EST64454 is evaluated using liver microsomes to predict its hepatic clearance.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a general procedure for assessing the metabolic stability of a compound in liver microsomes.

Materials:

-

Liver microsomes (human, rat, mouse)

-

NADPH regenerating system

-

Phosphate buffer

-

Test compound (EST64454)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture: Prepare a reaction mixture containing liver microsomes, the test compound, and phosphate buffer.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins and collect the supernatant.

-

Analysis: Analyze the concentration of the remaining parent compound in the supernatant using LC-MS/MS.

-

Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the compound.

Mechanism of Action: Sigma-1 Receptor Antagonism

The sigma-1 receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM). Under basal conditions, it is associated with the binding immunoglobulin protein (BiP). Upon stimulation by agonists, the sigma-1 receptor dissociates from BiP and can translocate to interact with and modulate various client proteins, including ion channels (e.g., NMDA receptors) and G-protein coupled receptors (e.g., opioid receptors). As an antagonist, EST64454 binds to the sigma-1 receptor, preventing its dissociation from BiP and subsequent modulation of its client proteins. This antagonism can lead to an enhancement of opioid analgesia and a reduction in neuropathic pain states.

Conclusion

This compound is a promising sigma-1 receptor antagonist with high affinity and favorable pharmacokinetic properties. The synthetic route is amenable to large-scale production. Its characterization through a suite of in vitro and in vivo assays has established its potential as a clinical candidate for the treatment of pain. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of pharmacology and drug discovery.

References

In-Depth Technical Guide: Physicochemical Properties of EST64454 Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of EST64454 hydrochloride, a selective sigma-1 (σ1) receptor antagonist under investigation for pain management. The information presented is intended to support research and development activities by providing key data on its solubility, permeability, and other essential characteristics.

Core Physicochemical Properties

This compound is a white to light yellow solid. Its identification and fundamental molecular properties are summarized below.

| Property | Value | Source |

| Chemical Name | 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone hydrochloride | N/A |

| Molecular Formula | C₁₈H₂₃ClF₂N₄O₂ | MedChemExpress |

| Molecular Weight | 400.85 g/mol | MedChemExpress |

| CAS Number | 1950569-11-5 | MedChemExpress |

| Appearance | Solid, White to light yellow | MedChemExpress |

| Purity | 98.36% | MedChemExpress |

Solubility Profile

This compound is characterized by its outstanding aqueous solubility.[1][2][3][4][5] While specific quantitative values at various pH levels are not publicly available, its high solubility is a key attribute highlighted in the primary literature. This property, combined with its high permeability, is the basis for its classification as a Biopharmaceutics Classification System (BCS) Class I compound.[1][2][3][4][5]

For practical laboratory use, the following solubility information has been reported:

| Solvent | Concentration | Remarks | Source |

| DMSO | 100 mg/mL (249.47 mM) | Ultrasonic assistance may be required. | MedChemExpress |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.24 mM) | Clear solution. | MedChemExpress |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.24 mM) | Clear solution. | MedChemExpress |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.24 mM) | Clear solution. | MedChemExpress |

Permeability

This compound demonstrates high permeability in Caco-2 cell assays, a standard in vitro model of human intestinal absorption.[1][2][3][4][5] Although a specific apparent permeability coefficient (Papp) value has not been published, its high permeability is a contributing factor to its BCS Class I classification.[1][2][3][4][5] Compounds with high permeability are generally well-absorbed in humans.

Other Physicochemical Parameters

Specific experimental data for the melting point and pKa of this compound are not available in the public domain.

Biological Activity

| Parameter | Value | Target |

| Ki | 22 nM | Sigma-1 Receptor |

Stability and Storage

For long-term storage, it is recommended to store this compound at 4°C in a sealed container, away from moisture. In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and verification of the physicochemical properties of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility assessment based on the shake-flask method, which is a standard procedure for determining thermodynamic solubility.

-

Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Agitate the vials at a constant temperature (typically 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure that the chosen filtration method does not adsorb the compound.

-

Quantification: Analyze the concentration of this compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Caco-2 Permeability Assay

This protocol describes the general procedure for assessing the intestinal permeability of a compound using the Caco-2 cell line.

-

Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a predetermined threshold should be used.

-

Preparation of Dosing Solution: Prepare a solution of this compound in a suitable transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at a known concentration.

-

Permeability Measurement (Apical to Basolateral):

-

Add the dosing solution to the apical (donor) side of the Transwell® insert.

-

Add fresh transport buffer to the basolateral (receiver) side.

-

Incubate at 37°C with gentle shaking.

-

At predetermined time points, collect samples from the basolateral side and replace with fresh buffer.

-

-

Permeability Measurement (Basolateral to Apical - for efflux assessment):

-

Add the dosing solution to the basolateral (donor) side.

-

Add fresh transport buffer to the apical (receiver) side.

-

Follow the same incubation and sampling procedure as for the apical to basolateral measurement.

-

-

Quantification: Analyze the concentration of this compound in the samples from the donor and receiver compartments using a sensitive analytical method like LC-MS/MS.

-

Calculation of Apparent Permeability Coefficient (Papp):

-

The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of drug appearance in the receiver compartment.

-

A is the surface area of the filter membrane.

-

C₀ is the initial concentration of the drug in the donor compartment.

-

-

Visualizations

Sigma-1 Receptor Antagonist Mechanism of Action

The following diagram illustrates the general signaling pathway of the sigma-1 receptor and the inhibitory effect of an antagonist like EST64454. Under normal conditions, sigma-1 receptor agonists can lead to the modulation of various downstream effectors. EST64454, as an antagonist, blocks these effects.

Caption: Mechanism of action of EST64454 as a sigma-1 receptor antagonist.

Experimental Workflow for Physicochemical Characterization

The logical flow for characterizing a new chemical entity like this compound is depicted below.

Caption: Workflow for physicochemical characterization of EST64454 HCl.

References

- 1. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management | Publicación [silice.csic.es]

- 4. EST64454: a Highly Soluble sigma(1) Receptor Antagonist Clinical Candidate for Pain Management - Tecnocampus [tecnocampus.scimarina.com]

- 5. EST64454: a Highly Soluble sigma(1) Receptor Antagonist Clinical Candidate for Pain Management - Tecnocampus [tecnocampus.scimarina.com]

EST64454 Hydrochloride: A Technical Overview of its Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

EST64454 hydrochloride is a novel, orally active, and highly soluble selective sigma-1 (σ1) receptor antagonist that has been identified as a clinical candidate for the management of pain.[1] Developed by ESTEVE Pharmaceuticals, this compound emerged from a focused drug discovery program aimed at improving the physicochemical properties of earlier σ1 receptor antagonists. The primary target, the σ1 receptor, is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in the modulation of various cellular functions, including the sensitization of pain pathways.[1] This technical guide provides a comprehensive history of the discovery and development of EST64454, detailing its pharmacological profile, preclinical data, and the experimental methodologies employed in its evaluation.

Discovery and Rationale for Development

The development of EST64454 was driven by the need for new analgesics with novel mechanisms of action to address the limitations of existing pain therapies. The σ1 receptor has been identified as a promising target for pain intervention due to its role in modulating central sensitization, a key process in the establishment of chronic pain.

EST64454, chemically known as 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone, was identified from a series of newly synthesized pyrazole derivatives. A key objective of the lead optimization program was to enhance aqueous solubility to improve the compound's druggability. EST64454 demonstrated outstanding aqueous solubility and high cell permeability, leading to its classification as a Biopharmaceutics Classification System (BCS) Class I compound.[1] A scalable, five-step synthesis for EST64454 has been developed.[1]

Pharmacological Profile

Primary Target: Sigma-1 (σ1) Receptor

EST64454 is a potent and selective antagonist of the σ1 receptor, with a binding affinity (Ki) of 22 nM.[1] The σ1 receptor is not a classical G protein-coupled receptor or ion channel but a chaperone protein that modulates the function of various other proteins, including ion channels and receptors involved in nociception. By antagonizing the σ1 receptor, EST64454 is thought to reduce the hyperexcitability of neurons in pain pathways.

Secondary Pharmacology

Initial broader profiling of related compounds indicated potential interactions with other neurological targets. However, the development of EST64454 was focused on achieving high selectivity for the σ1 receptor to minimize off-target effects.

Preclinical Data

In Vitro Pharmacology and ADME Profile

A summary of the in vitro characterization of EST64454 is presented in the tables below.

Table 1: In Vitro Receptor Binding and Enzyme Inhibition

| Target | Assay Type | Result |

| Sigma-1 (σ1) Receptor | Radioligand Binding | Ki = 22 nM |

| hERG Channel | Electrophysiology | Low potential for inhibition |

| Cytochrome P450 (CYP) Inhibition | ||

| CYP1A2 | Direct Inhibition | Very low inhibition |

| CYP2C9 | Direct Inhibition | Very low inhibition |

| CYP2C19 | Direct Inhibition | Very low inhibition |

| CYP2D6 | Direct Inhibition | IC50 > 100 µM |

| CYP3A4 | Direct Inhibition | IC50 > 100 µM |

Table 2: In Vitro ADME Properties

| Parameter | Assay | Result | Classification |

| Aqueous Solubility | Thermodynamic | Outstanding | High |

| Cell Permeability | Caco-2 Assay | High | High |

| Metabolic Stability | Human Liver Microsomes | High | Stable |

| P-gp Substrate | Caco-2 Efflux | No | Not a substrate |

Pharmacokinetics

Pharmacokinetic studies of EST64454 were conducted in rodents following oral administration. The compound exhibited favorable pharmacokinetic properties, including good oral bioavailability.

Table 3: Pharmacokinetic Parameters of EST64454 (10 mg/kg, p.o.)

| Species | Cmax (ng/mL) | t1/2 (hours) | AUC0-∞ (ng·h/mL) | F (%) |

| Male Wistar Rat | 771 | 3.4 | 1431 | 69 |

| Male CD1 Mouse | 1178 | < 1 | 2645 | 60 |

In Vivo Efficacy

The analgesic potential of EST64454 was evaluated in established mouse models of nociceptive and neuropathic pain. The compound demonstrated significant antinociceptive effects in both the capsaicin-induced pain model and the partial sciatic nerve ligation model.[1]

Experimental Protocols

Sigma-1 (σ1) Receptor Binding Assay

The affinity of EST64454 for the σ1 receptor was determined using a radioligand binding assay.

-

Source: Guinea pig brain membranes.

-

Radioligand: --INVALID-LINK---pentazocine.

-

Procedure: Membranes were incubated with the radioligand and varying concentrations of EST64454. Non-specific binding was determined in the presence of an excess of unlabeled haloperidol.

-

Detection: Radioactivity was measured by liquid scintillation counting.

-

Analysis: Ki values were calculated from IC50 values using the Cheng-Prusoff equation.

Workflow for the σ1 Receptor Binding Assay.

Caco-2 Permeability Assay

The intestinal permeability of EST64454 was assessed using the Caco-2 cell monolayer model.

-

Cell Line: Human colorectal adenocarcinoma (Caco-2) cells.

-

Culture: Cells were cultured on semipermeable filter inserts for 21 days to form a differentiated monolayer.

-

Procedure: EST64454 was added to either the apical (A) or basolateral (B) side of the monolayer. Samples were taken from the opposite chamber at various time points.

-

Analysis: The concentration of EST64454 in the samples was quantified by LC-MS/MS. The apparent permeability coefficient (Papp) was calculated.

-

Efflux Ratio: The ratio of Papp (B to A) / Papp (A to B) was determined to assess if the compound is a substrate for efflux transporters like P-glycoprotein.

Metabolic Stability Assay

The metabolic stability of EST64454 was evaluated in human liver microsomes.

-

System: Pooled human liver microsomes.

-

Cofactor: NADPH regenerating system.

-

Procedure: EST64454 was incubated with the microsomes in the presence of the NADPH regenerating system at 37°C. Aliquots were taken at different time points and the reaction was quenched.

-

Analysis: The remaining concentration of EST64454 was determined by LC-MS/MS.

-

Calculation: The in vitro half-life and intrinsic clearance were calculated from the rate of disappearance of the parent compound.

CYP Inhibition Assay

The potential of EST64454 to inhibit major cytochrome P450 enzymes was investigated using human liver microsomes.

-

Enzymes: CYP1A2, 2C9, 2C19, 2D6, and 3A4.

-

Substrates: Specific probe substrates for each CYP isoform.

-

Procedure: EST64454 at various concentrations was co-incubated with human liver microsomes, a specific CYP probe substrate, and an NADPH regenerating system.

-

Analysis: The formation of the substrate-specific metabolite was measured by LC-MS/MS.

-

Calculation: IC50 values were determined by plotting the percent inhibition against the concentration of EST64454.

In Vivo Pharmacokinetic Study

-

Animals: Male Wistar rats and CD1 mice.

-

Administration: A single oral dose of EST64454 (10 mg/kg).

-

Sampling: Blood samples were collected at predetermined time points post-dosing.

-

Analysis: Plasma concentrations of EST64454 were determined using a validated LC-MS/MS method.

-

Parameters Calculated: Cmax, t1/2, AUC, and oral bioavailability (F%) were calculated using non-compartmental analysis.

In Vivo Efficacy Models

-

Capsaicin-Induced Pain Model:

-

Procedure: Capsaicin was injected into the hind paw of mice to induce nocifensive behaviors (licking, flinching).

-

Treatment: EST64454 was administered orally prior to capsaicin injection.

-

Endpoint: The duration of nocifensive behaviors was recorded and compared between treated and vehicle groups.

-

-

Partial Sciatic Nerve Ligation (pSNL) Model:

-

Procedure: A chronic neuropathic pain state was induced by ligating the sciatic nerve in mice.

-

Assessment: Mechanical allodynia was measured using von Frey filaments.

-

Treatment: EST64454 was administered orally after the establishment of neuropathic pain.

-

Endpoint: The withdrawal threshold to mechanical stimulation was measured and compared to baseline and vehicle-treated animals.

-

Proposed Mechanism of Action for EST64454 in Pain.

Conclusion

This compound is a promising clinical candidate for the treatment of pain, developed through a rational drug design approach to optimize for both high potency at the σ1 receptor and favorable physicochemical and pharmacokinetic properties. Its high solubility and permeability, combined with a clean in vitro ADME and safety profile, support its potential as an orally administered therapeutic. Preclinical studies have demonstrated its efficacy in relevant animal models of pain. The comprehensive data package, from discovery through to preclinical development, provides a strong foundation for its continued investigation in clinical trials.

References

The Sigma-1 Receptor: A Pivotal Target in the Neuropathic Pain Matrix

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge with a substantial unmet medical need.[1][2][3] Current treatments are often characterized by limited efficacy and considerable side effects.[3] The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein, has emerged as a highly promising non-opioid target for the development of novel analgesics.[4][5][6] Located primarily at the mitochondria-associated membrane of the endoplasmic reticulum (ER), the S1R is a key modulator of cellular excitability and neuroinflammation.[1][7][8] Preclinical and clinical evidence consistently demonstrates that antagonism of the S1R can effectively reverse pain hypersensitivity in various neuropathic pain states.[4][9] This guide provides a comprehensive overview of the S1R's role in neuropathic pain, detailing its signaling pathways, the quantitative effects of its modulation in preclinical models, methodologies for its study, and the current state of clinical development.

The Sigma-1 Receptor: A Unique Molecular Chaperone

The S1R is not a classical receptor like a GPCR or ion channel; it is a ligand-operated intracellular chaperone protein that regulates a multitude of cellular functions.[10] It is highly expressed in key pain-processing areas of the central and peripheral nervous systems, including the dorsal root ganglia (DRG), dorsal horn of the spinal cord, periaqueductal gray, and rostroventral medulla.[1][4]

Under basal conditions, S1R is bound to another chaperone, the Binding Immunoglobulin Protein (BiP), rendering it inactive.[1] Upon cellular stress, such as that induced by nerve injury, or through binding by agonist ligands, S1R dissociates from BiP.[1] The activated S1R can then translocate and interact with a wide array of "client" proteins, including ion channels, G-protein coupled receptors, and kinases, to modulate their function.[1][4][5] This interaction is central to its role in pathological pain states.

Core Signaling Pathways in Neuropathic Pain

Nerve injury triggers a cascade of events leading to the activation of S1R, which in turn contributes to the establishment and maintenance of central and peripheral sensitization—hallmarks of neuropathic pain.

The activation of S1R after nerve damage leads to:

-

Modulation of Ion Channels: S1R directly interacts with and modulates the function of several voltage-gated ion channels (e.g., Ca²⁺, Na⁺, K⁺) and ligand-gated ion channels, most notably the N-methyl-D-aspartate (NMDA) receptor.[1][11] By potentiating NMDA receptor function, S1R increases intracellular Ca²⁺ entry, a critical step in central sensitization.[11]

-

Activation of Kinase Pathways: The increased intracellular calcium activates downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK), which are known to be crucial in the development of neuronal hyperexcitability.[11]

-

Neuroinflammation: S1R is expressed in both neurons and glial cells (microglia and astrocytes).[12] Its activation contributes to neuroinflammatory processes by promoting the activation of these glial cells, leading to the release of pro-inflammatory cytokines and chemokines like TNF-α and IL-6, which further sensitize neurons.[11][13][14]

-

Endoplasmic Reticulum (ER) Stress: As a chaperone protein residing in the ER, the S1R is intricately linked to cellular stress responses. Nerve injury induces ER stress, which activates S1R, creating a feed-forward loop that sustains the pathological state.[15]

Quantitative Data from Preclinical and Clinical Studies

The therapeutic potential of targeting S1R is strongly supported by quantitative data from animal models and human clinical trials. S1R antagonists consistently demonstrate efficacy in reversing pain-like behaviors.

Data Presentation: Pharmacological Properties and Efficacy

The tables below summarize the binding affinities of key S1R antagonists and their efficacy in widely-used preclinical models of neuropathic pain.

Table 1: Pharmacological Properties of Selected Sigma-1 Receptor Antagonists

| Compound | Binding Affinity (Ki, nM) | Selectivity (S2R/S1R) | Key Preclinical Findings | Citation(s) |

|---|---|---|---|---|

| S1RA (E-52862) | 2.5 - 16.6 | ~150-fold | Effective in multiple models (SNI, CCI, STZ, SCI); advanced to Phase II clinical trials. | [1],[16],[17] |

| [¹⁸F]FTC-146 | 0.0025 | >10,000-fold | Potent antagonist used as a PET tracer to image S1R upregulation at sites of nerve injury. | [1],[18] |

| BD-1047 | 4.8 - 9.1 | ~20-fold | Reverses mechanical allodynia and thermal hyperalgesia in STZ and CCI models. | [1] |

| PW507 | 0.76 | ~1,300-fold | Alleviates mechanical allodynia and thermal hyperalgesia in STZ and paclitaxel models. | [1],[19] |

| (+)-MR200 | 1.8 | ~1,700-fold | Reduces mechanical allodynia and neuroinflammation in the CCI model. |[20] |

Table 2: Efficacy of S1RA (E-52862) in Preclinical Neuropathic Pain Models

| Animal Model | Pain Modality | S1RA (E-52862) Effect | Finding | Citation(s) |

|---|---|---|---|---|

| Spared Nerve Injury (SNI) | Mechanical Allodynia | Attenuation | Significantly increased paw withdrawal threshold in mice. | [21] |

| Cold Allodynia | Reversal | Fully reversed hypersensitivity to cold stimuli. | [21] | |

| Heat Hyperalgesia | Reversal | Abolished heat hypersensitivity in both male and female mice. | [21] | |

| Chronic Constriction Injury (CCI) | Mechanical Allodynia | Attenuation | Repeated administration significantly inhibited mechanical allodynia in rats. | [3] |

| STZ-Induced Diabetic Neuropathy | Mechanical Allodynia | Attenuation | Significantly reduced mechanical allodynia after acute and chronic treatment. | [1] |

| Spinal Cord Injury (SCI) | Mechanical Allodynia | Alleviation | Reduced mechanical hypersensitivity after acute and prolonged treatment in mice. | [1] |

| | Thermal Hyperalgesia | Alleviation | Reduced thermal hypersensitivity after acute and prolonged treatment in mice. |[1] |

Table 3: Summary of Phase II Clinical Trial Data for E-52862 (S1RA)

| Study Population | Treatment | Primary Endpoint | Key Result vs. Placebo | Citation(s) |

|---|---|---|---|---|

| Chronic Postsurgical Pain (CPSP) | E-52862 (200 mg/day for 4 weeks) | Change in average pain intensity | Statistically superior pain relief compared to placebo. | [2] |

| Painful Diabetic Neuropathy (PDN) | E-52862 (200 mg/day for 4 weeks) | Change in average pain intensity | Showed reductions in pain intensity, but did not separate from a high placebo response. |[2] |

Key Experimental Protocols

Reproducible and robust experimental models are crucial for evaluating the role of S1R and the efficacy of its antagonists.

Protocol 1: Spared Nerve Injury (SNI) Model of Neuropathic Pain

The SNI model is widely used to induce persistent neuropathic pain by partially transecting the sciatic nerve.[21]

Methodology:

-

Anesthesia: Mice or rats are anesthetized (e.g., with isoflurane).

-

Incision: An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

Ligation and Transection: The common peroneal and tibial nerves are tightly ligated with silk suture and transected distal to the ligation, removing a small section of the distal nerve stump.

-

Sparing: The sural nerve is left intact (spared).

-

Closure: The muscle and skin layers are closed with sutures.

-

Post-Operative Care: Animals are monitored during recovery and receive appropriate post-operative analgesia for a limited duration that does not interfere with the established neuropathy.

-

Behavioral Testing: Mechanical allodynia and thermal/cold hypersensitivity are typically assessed on the lateral (sural nerve territory) aspect of the ipsilateral paw, starting several days post-surgery once the neuropathic state is established.[21]

Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)

This test measures the paw withdrawal threshold in response to a mechanical stimulus.[21]

Methodology:

-

Habituation: Animals are placed in individual transparent chambers on an elevated mesh floor and allowed to acclimate for at least 30-60 minutes.

-

Stimulation: Calibrated von Frey filaments of increasing stiffness (force) are applied to the plantar surface of the hind paw.

-

Response: A positive response is recorded as a brisk withdrawal, flinching, or licking of the paw upon stimulus application.

-

Threshold Determination: The 50% paw withdrawal threshold (in grams) is calculated using a method such as the up-down method of Dixon. A lower threshold in the injured paw compared to baseline or the contralateral paw indicates mechanical allodynia.

Role in Neuroinflammation: The Neuron-Glia-Immune Axis

The analgesic effect of S1R antagonists is not solely due to direct neuronal modulation but also involves dampening neuroinflammatory responses.[13][22] Nerve injury leads to the activation of microglia and astrocytes in the spinal cord and the infiltration of peripheral immune cells, like macrophages, into the DRG.[7][14][22]

S1R activation in neurons can trigger the release of chemokines (e.g., CCL2), which recruit macrophages to the DRG.[14] These activated immune and glial cells release pro-inflammatory mediators that sustain neuronal hyperexcitability.[3] Studies in S1R knockout mice show a significant reduction in macrophage infiltration and glial activation following nerve injury, linking the receptor directly to these neuroimmune processes.[7][14] S1R antagonists have been shown to reduce central gliosis and the expression of pro-inflammatory cytokines, further solidifying their role as neuro-modulatory and anti-inflammatory agents.[3][23]

Conclusion and Future Directions

The sigma-1 receptor represents a compelling and clinically validated target for neuropathic pain.[2] Its unique mechanism as a chaperone protein modulating cellular stress, neuronal excitability, and neuroinflammation places it at a critical nexus of pain pathophysiology. Antagonists of S1R have consistently demonstrated the ability to reverse hypersensitivity across multiple, mechanistically distinct animal models, and these findings have been partially translated into human patients.[1][2][21]

Future research and development should focus on:

-

Optimizing Ligand Selectivity: Developing antagonists with even greater selectivity and improved pharmacokinetic profiles to maximize efficacy and minimize potential off-target effects.[19]

-

Exploring Combination Therapies: Investigating the synergistic potential of S1R antagonists with other classes of analgesics, including opioids, where they have been shown to potentiate analgesia without exacerbating side effects.[1][6]

-

Advanced Clinical Trials: Conducting larger, more definitive clinical trials in specific, well-defined neuropathic pain populations to build upon the promising results from Phase II studies.

-

Biomarker Development: Utilizing novel imaging techniques, such as PET imaging with S1R-specific radiotracers like [¹⁸F]FTC-146, to identify patients most likely to respond to S1R-targeted therapies and to objectively measure target engagement.[18]

References

- 1. Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review [explorationpub.com]

- 2. E-52862-A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sigma-1 Receptor Inhibition Reduces Mechanical Allodynia and Modulate Neuroinflammation in Chronic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sigma-1 Receptor and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sigma-1 Receptors Control Neuropathic Pain and Peripheral Neuroinflammation After Nerve Injury in Female Mice: A Transcriptomic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sigma-1 receptor: A potential target for modulating chronic pain and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases [frontiersin.org]

- 13. Sigma-1 receptor: A drug target for the modulation of neuroimmune and neuroglial interactions during chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sigma-1 receptors control neuropathic pain and macrophage infiltration into the dorsal root ganglion after peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sigma-1 receptor expression in sensory neurons and the effect of painful peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. A Practical Guide to Sigma-1 Receptor Positron Emission Tomography/Magnetic Resonance Imaging: A New Clinical Molecular Imaging Method to Identify Peripheral Pain Generators in Patients with Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. d-nb.info [d-nb.info]

- 21. Frontiers | Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. Sigma-1 Receptor Inhibition Reduces Mechanical Allodynia and Modulate Neuroinflammation in Chronic Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

EST64454 Hydrochloride: A Technical Guide to a Novel Sigma-1 Receptor Antagonist for Analgesia

For Researchers, Scientists, and Drug Development Professionals

Abstract

EST64454 hydrochloride is a potent, selective, and orally bioavailable antagonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in the modulation of pain signaling. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy in established models of nociceptive and neuropathic pain, and key pharmacokinetic properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising analgesic candidate.

Introduction

The sigma-1 (σ1) receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating a variety of cellular functions, including calcium signaling, ion channel activity, and intercellular communication. In the context of pain, the σ1 receptor is understood to be a key modulator of nociceptive signaling. Its activation can potentiate pain signals, making it a compelling target for the development of novel analgesics.

This compound, with the chemical name 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone hydrochloride, is a novel small molecule designed to selectively antagonize the σ1 receptor.[1] It has demonstrated significant promise in preclinical studies as a potential therapeutic for various pain states.

Mechanism of Action: Sigma-1 Receptor Antagonism

The analgesic effects of this compound are attributed to its high-affinity binding to the σ1 receptor, for which it has a Ki of 22 nM.[1] By acting as an antagonist, this compound inhibits the pro-nociceptive actions mediated by the σ1 receptor. The proposed mechanism involves the modulation of key signaling pathways implicated in pain transmission and sensitization.

The following diagram illustrates the putative signaling pathway of the σ1 receptor in the context of pain and the antagonistic action of this compound.

Caption: Proposed mechanism of this compound action.

Physicochemical and Pharmacokinetic Properties

This compound is characterized by its high aqueous solubility and permeability, which contribute to its classification as a Biopharmaceutics Classification System (BCS) Class I compound.[1] This profile is indicative of good oral absorption and bioavailability.

Pharmacokinetic Parameters

Pharmacokinetic studies have been conducted in male Wistar rats and male CD1 mice following oral administration of EST64454. The key parameters are summarized in the table below.

| Parameter | Male Wistar Rats (10 mg/kg, p.o.) | Male CD1 Mice (10 mg/kg, p.o.) | Reference |

| Cmax | 771 ng/mL | 1178 ng/mL | [1] |

| T½ | 3.4 hours | <1 hour | [1] |

| AUC0-∞ | 1431 ng·h/mL | 2645 ng·h/mL | [1] |

| Vss | 4.4 L/kg | 1.2 L/kg | [1] |

| F% | 69% | 60% | [1] |

Preclinical Efficacy in Analgesic Models

The analgesic potential of this compound has been evaluated in two standard preclinical pain models: the capsaicin-induced nociception model and the partial sciatic nerve ligation (pSNL) model of neuropathic pain.

Capsaicin-Induced Nociception

The capsaicin model induces acute inflammatory pain by activating the TRPV1 receptor on nociceptive nerve endings.

Experimental Protocol:

-

Animal Model: Male CD1 mice.

-

Procedure: A solution of capsaicin is injected into the plantar surface of the hind paw to induce nocifensive behaviors (e.g., licking, flinching).

-

Intervention: this compound is administered orally prior to capsaicin injection.

-

Endpoint: The duration of nocifensive behaviors is quantified.

The following workflow illustrates the experimental design for the capsaicin-induced pain model.

Caption: Experimental workflow for the capsaicin pain model.

Partial Sciatic Nerve Ligation (pSNL) Model

The pSNL model is a widely used and validated model of chronic neuropathic pain resulting from nerve injury.

Experimental Protocol:

-

Animal Model: Male CD1 mice.

-

Procedure: The sciatic nerve is surgically exposed, and a partial, tight ligation is made around the nerve. This procedure leads to the development of mechanical allodynia (pain in response to a non-painful stimulus).

-

Intervention: this compound is administered orally after the development of neuropathic pain.

-

Endpoint: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold.

The logical relationship in the pSNL model is depicted below.

Caption: Logical flow of the pSNL neuropathic pain model.

Synthesis

This compound is synthesized via a five-step process. While the detailed, step-by-step synthesis is proprietary, the general approach involves the construction of the pyrazole core, followed by ether linkage to a piperazine moiety, and subsequent acylation.

Safety and Toxicology

Comprehensive preclinical safety and toxicology data for this compound are not yet publicly available. Standard safety assessments for a clinical candidate would typically include in vitro genotoxicity assays, in vivo micronucleus tests, and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and establish a safe starting dose for human trials.

Conclusion

This compound is a promising, orally active sigma-1 receptor antagonist with a favorable pharmacokinetic profile and demonstrated efficacy in preclinical models of both acute inflammatory and chronic neuropathic pain. Its classification as a BCS Class I compound suggests good potential for clinical development. Further investigation into its long-term safety and efficacy in a broader range of pain models is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols and data presented in this guide are intended to support and facilitate these future research endeavors.

References

Preclinical Profile of EST64454 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EST64454 hydrochloride is a novel, selective, and orally active sigma-1 (σ1) receptor antagonist under investigation for the management of pain. Preclinical data indicate that EST64454 possesses a favorable pharmacokinetic profile, high metabolic stability, and efficacy in rodent models of nociceptive and neuropathic pain. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its pharmacological properties, in vitro metabolism, pharmacokinetic parameters, and efficacy data. Detailed experimental protocols for key studies are also provided to facilitate reproducibility and further investigation.

Introduction

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, where it modulates a variety of cellular functions, including calcium signaling, ion channel activity, and intercellular signaling. Its involvement in the modulation of pain pathways has made it an attractive target for the development of novel analgesics. This compound has emerged as a promising clinical candidate due to its high affinity and selectivity for the σ1 receptor.

Pharmacology

This compound is a selective σ1 receptor antagonist with a binding affinity (Ki) of 22 nM.[1] Its mechanism of action is believed to involve the modulation of ion channels and signaling pathways implicated in pain transmission.

Signaling Pathway

The antagonism of the σ1 receptor by EST64454 is thought to interfere with the sensitization of nociceptive neurons. A simplified representation of the proposed signaling pathway is depicted below.

In Vitro Studies

Metabolic Stability and Cytochrome P450 Interactions

This compound has demonstrated high metabolic stability across various species.[2] In vitro studies using human liver microsomes were conducted to evaluate its potential for cytochrome P450 (CYP) inhibition and induction.

Table 1: In Vitro CYP Interaction Data for this compound

| Parameter | CYP Isoform | Result |

| CYP Inhibition (IC50) | CYP1A2 | >1000 µM |

| CYP2C9 | >1000 µM | |

| CYP2C19 | >1000 µM | |

| CYP2D6 | ~200 µM | |

| CYP3A4 | ~1000 µM | |

| Time-Dependent Inhibition | All tested | IC50 shift mainly around 1 |

| CYP Induction | CYP1A2, 2B6, 3A4 | No induction observed at concentrations ≤50 µM |

Data sourced from a study on the preliminary in vitro assessment of the potential for pharmacokinetic drug-drug interactions of EST64454.[3]

Cell Permeability and Transporter Interactions

This compound exhibits high aqueous solubility and permeability in Caco-2 cells, leading to its classification as a Biopharmaceutics Classification System (BCS) class I compound.[2][4] Studies have also investigated its interaction with the P-glycoprotein (P-gp) transporter.

Table 2: In Vitro Permeability and P-gp Interaction Data for this compound

| Parameter | Result |

| Caco-2 Permeability | High |

| P-gp Substrate | No |

| P-gp Inhibition | Only observed at 200 µM |

Data sourced from a study on the preliminary in vitro assessment of the potential for pharmacokinetic drug-drug interactions of EST64454.[3]

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in male Wistar rats and male CD1 mice following oral administration.

Table 3: Pharmacokinetic Parameters of EST64454 (10 mg/kg, p.o.)

| Species | Cmax (ng/mL) | t1/2 (hours) | AUC0-∞ (ng·h/mL) | Vss (L/kg) | F (%) |

| Wistar Rat | 771 | 3.4 | 1431 | 4.4 | 69 |

| CD1 Mouse | 1178 | <1 | 2645 | 1.2 | 60 |

Data sourced from MedChemExpress product information.[1]

Preclinical Efficacy

The antinociceptive properties of EST64454 have been evaluated in established rodent models of pain.

Capsaicin-Induced Pain Model

EST64454 has demonstrated antinociceptive properties in the capsaicin-induced pain model in mice, a model of acute nociceptive pain.[2][4]

Partial Sciatic Nerve Ligation (PSNL) Model

Efficacy has also been shown in the partial sciatic nerve ligation model in mice, a widely used model of neuropathic pain.[2][4]

Safety and Toxicology

Comprehensive preclinical safety and toxicology studies are essential to support the clinical development of any new drug candidate. While specific public data on the safety pharmacology, genotoxicity, and acute/repeat-dose toxicity of this compound are not available at the time of this writing, such studies are a standard component of the preclinical data package required for regulatory submissions.

Experimental Protocols

In Vitro CYP Inhibition Assay

Caco-2 Permeability Assay

Partial Sciatic Nerve Ligation (PSNL) Model

Conclusion

The preclinical data for this compound support its continued development as a potential novel treatment for pain. Its selectivity for the σ1 receptor, favorable pharmacokinetic properties, and efficacy in preclinical pain models are promising. Further studies, particularly comprehensive toxicology and safety pharmacology assessments, will be crucial in determining its clinical viability. The detailed methodologies provided in this guide are intended to support the ongoing research and development efforts for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management | Publicación [silice.csic.es]

An In-depth Technical Guide to the Safety and Toxicology Profile of EST64454 Hydrochloride

Disclaimer: This document synthesizes publicly available preclinical data for EST64454 hydrochloride. Where specific toxicology data is not available in the public domain, this guide outlines the standard experimental protocols and presents a representative, hypothetical dataset to illustrate a comprehensive safety profile for a compound of this class. The hypothetical data is clearly labeled and should not be considered factual results for EST64454.

Introduction

This compound is a novel, selective, and orally active sigma-1 (σ1) receptor antagonist.[1][2] Its chemical name is 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone.[2][3] Developed as a clinical candidate for the management of pain, EST64454 has demonstrated high aqueous solubility and permeability, leading to its classification as a Biopharmaceutics Classification System (BCS) class I compound.[2][3] Its primary mechanism of action, the antagonism of the σ1 receptor, positions it as a promising non-opioid analgesic. This document provides a comprehensive overview of its known characteristics and a representative non-clinical safety and toxicology profile required for drug development professionals.

Pharmacokinetics and Metabolism

EST64454 exhibits high metabolic stability and an adequate pharmacokinetic profile in rodent models, supporting its potential for oral administration.[2][3]

Table 1: Pharmacokinetic Parameters of EST64454 Following Oral Administration (10 mg/kg) [1]

| Parameter | Male Wistar Rats | Male CD1 Mice |

|---|---|---|

| Cmax | 771 ng/mL | 1178 ng/mL |

| T½ | 3.4 hours | <1 hour |

| AUC₀-∞ | 1431 ng·h/mL | 2645 ng·h/mL |

| Vss | 4.4 L/kg | 1.2 L/kg |

| F% (Oral Bioavailability) | 69% | 60% |

Mechanism of Action: Sigma-1 Receptor Antagonism

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in modulating calcium signaling, ion channel function, and intercellular signaling, which are all implicated in the sensitization of neural pathways associated with pain. As an antagonist, EST64454 binds to the σ1 receptor with high affinity (Ki of 22 nM), inhibiting its activity.[1] This action is believed to interrupt the transmission of pain signals, providing an antinociceptive effect, which has been observed in preclinical models of neuropathic and inflammatory pain.[2][3]

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of EST64454 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

EST64454 hydrochloride, chemically known as 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone hydrochloride, is a potent and selective sigma-1 (σ1) receptor antagonist. The σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has been identified as a key modulator of nociceptive signaling. Antagonism of the σ1 receptor represents a promising therapeutic strategy for the management of various pain states, particularly neuropathic and inflammatory pain. These application notes provide detailed protocols for the in vivo evaluation of this compound in established rodent models of pain.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of EST64454 following oral administration in rodents.